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molecular formula C8H8BrNO3 B022200 1-(2-Bromoethoxy)-4-nitrobenzene CAS No. 13288-06-7

1-(2-Bromoethoxy)-4-nitrobenzene

Cat. No. B022200
M. Wt: 246.06 g/mol
InChI Key: YQWCBDNNEZHPMA-UHFFFAOYSA-N
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Patent
US06057358

Procedure details

1,2-Dibromoethane (24.4 g, 0.13 mol) and 4-nitrophenol (6 g, 0.044 mol) were dissolved in ethyl alcohol (60 ml) and sodium hydroxide (2 g) was added to the solution. The reaction mixture was refluxed for 24 h and thereafter concentrated under vacuum, followed by column chromatography using a 3:1 solvent system of n-hexane and ethyl acetate as an eluent to yield the end compound 1-(4-nitrophenoxy) -2-bromoethane (5.5 g).
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3]Br.[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)([O-:7])=[O:6].[OH-].[Na+]>C(O)C>[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:3][CH2:2][Br:1])=[CH:10][CH:9]=1)([O-:7])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OCCBr)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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